5-Bromo-1,3-dihydroisobenzofuran
Overview
Description
5-Bromo-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C8H7BrO. It is a derivative of isobenzofuran, where a bromine atom is substituted at the 5th position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, to which 5-bromo-1,3-dihydroisobenzofuran belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
It is known that benzofuran compounds can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, suggesting that they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,3-dihydroisobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit protein tyrosine kinase (PTK) activity, which is crucial in cell signaling pathways . This inhibition can affect various downstream processes, including cell growth and differentiation. Additionally, this compound has shown moderate inhibitory activity against PTK with over-expression of c-kit, a receptor tyrosine kinase .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxicity against various cancer cell lines, including A549, BGC-823, MCF-7, B16-BL6, HT-1080, A2780, Bel7402, and HCT-8 . This cytotoxicity is attributed to its ability to inhibit cell proliferation and induce apoptosis. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For example, its interaction with PTK leads to the inhibition of kinase activity, which is essential for phosphorylation events in cell signaling . This inhibition disrupts the signaling cascade, affecting various cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, potentially resulting in altered cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioactivity. Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall bioactivity. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1,3-dihydroisobenzofuran can be synthesized through a multi-step process. One common method involves the reaction of benzyl alcohol with sodium bisulfite in dichloromethane to produce 1,3-dihydroisobenzofuran. This intermediate is then reacted with bromine in the presence of 2-butanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different isobenzofuran derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce 5-amino-1,3-dihydroisobenzofuran, while oxidation can yield this compound-2-one .
Scientific Research Applications
5-Bromo-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dihydroisobenzofuran
- 5-Fluoro-1,3-dihydroisobenzofuran
- 5-Iodo-1,3-dihydroisobenzofuran
Uniqueness
5-Bromo-1,3-dihydroisobenzofuran is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-bromo-1,3-dihydro-2-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWXNMQOCNDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681028 | |
Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220513-49-5 | |
Record name | 5-Bromo-1,3-dihydroisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220513-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-dihydro-2-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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